2-(3,5-Dimethyl-pyrazol-1-yl)-N-p-tolyl-acetamide
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Overview
Description
2-(3,5-Dimethyl-pyrazol-1-yl)-N-p-tolyl-acetamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetamide group attached to a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-pyrazol-1-yl)-N-p-tolyl-acetamide typically involves the reaction of 3,5-dimethyl-pyrazole with p-tolyl acetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may involve the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-pyrazol-1-yl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyrazole ring.
Reduction: Formation of 2-(3,5-Dimethyl-pyrazol-1-yl)-N-p-tolyl-ethylamine.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(3,5-Dimethyl-pyrazol-1-yl)-N-p-tolyl-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-pyrazol-1-yl)-N-p-tolyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-pyrazol-1-yl)-benzothiazole
- 2-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid
- 2-(3,5-Dimethyl-pyrazol-1-yl)-ethylamine
Uniqueness
2-(3,5-Dimethyl-pyrazol-1-yl)-N-p-tolyl-acetamide is unique due to its specific substitution pattern and the presence of the p-tolyl acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-4-6-13(7-5-10)15-14(18)9-17-12(3)8-11(2)16-17/h4-8H,9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTASNNRFPYDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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